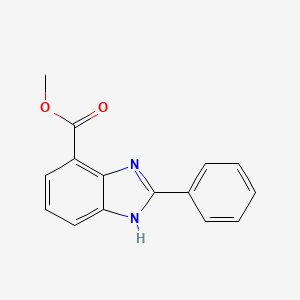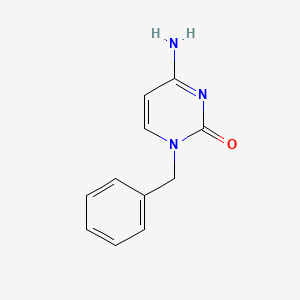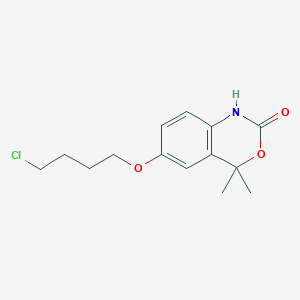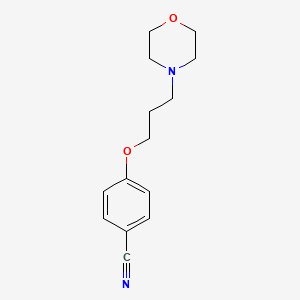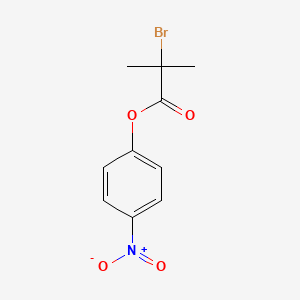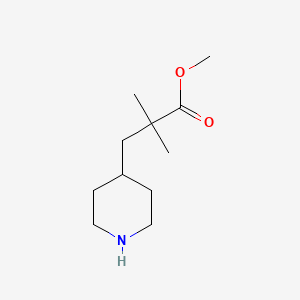
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate
描述
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propionic acid ester group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate typically involves the esterification of 2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted esters from nucleophilic substitution.
科学研究应用
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid: The parent acid form of the ester.
2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid ethyl ester: An ester with an ethyl group instead of a methyl group.
2,2-Dimethyl-3-(piperidine-4-yl)-butanoic acid methyl ester: A similar compound with a butanoic acid ester group.
Uniqueness
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its unique properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,10(13)14-3)8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3 |
InChI 键 |
NZJNVUCLKGDVSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1CCNCC1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(Benzyloxy)phenyl]acetaldehyde](/img/structure/B8644853.png)


![3-Chloro-4,5-bis[(prop-2-yn-1-yl)oxy]aniline](/img/structure/B8644873.png)
![Propanoic acid, 2,2-dimethyl-, 4-(cyclopropylmethoxy)-3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]phenyl ester, rel-](/img/structure/B8644892.png)

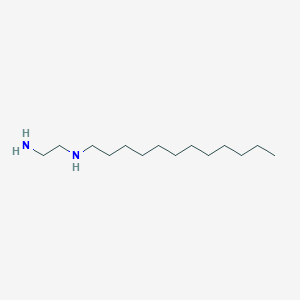
![3-Amino-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8644920.png)
